Fmoc-PEG4-NHS ester

Vue d'ensemble

Description

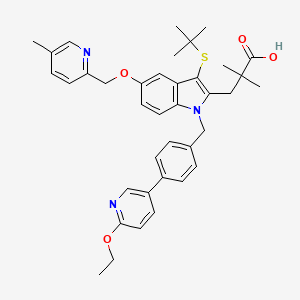

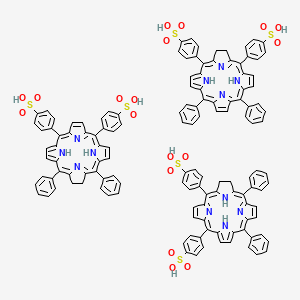

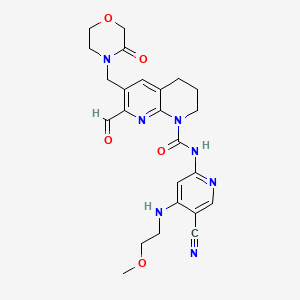

Fmoc-PEG4-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

This compound is synthesized using standard fluorenylmethyloxycarbonyl (Fmoc) solid phase peptide synthesis strategies . The Fmoc protected residues coupled to the peptide/resin are deprotected with 20% piperidine in dimethyl formamide (DMF) twice for 15 min per incubation .Molecular Structure Analysis

The molecular formula of this compound is C30H36N2O10 . It has a molecular weight of 584.6 g/mol . The functional group includes an Fmoc-protected amine and an NHS ester .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

This compound has a molecular weight of 584.6 g/mol . It is soluble in DMSO, DMF, and DCM . The compound is stored at -20°C .Applications De Recherche Scientifique

Surface Modification and Biopolymer Arrays : Fmoc groups, like those in Fmoc-PEG4-NHS ester, have been used in modifying surface properties. For instance, they have been employed to reversibly protect amine- and hydroxyl-terminated self-assembled monolayers on gold surfaces. This modification aids in controlling surface reactivity and wettability, useful in fabricating DNA arrays (Frutos, Brockman, & Corn, 2000).

Drug Delivery Systems : this compound is integral in developing drug delivery systems. For example, it has been used to create nanocarriers for paclitaxel, a chemotherapeutic agent, by incorporating the Fmoc group into nanocarriers to interact with drug molecules. This results in high drug loading capacity and stable formulations, which are crucial in cancer treatment (Zhang et al., 2014).

Bioconjugation in Therapeutics : The compound is used in bioconjugation, where it has been applied in reversible pegylation to prolong the hypotensive effect of atrial natriuretic peptide, showing potential as an antihypertensive agent (Nesher et al., 2008).

Analytical Chemistry : this compound derivatives have been utilized in high-performance liquid chromatography (HPLC) for the quantitative analysis of amino acids in tissues. This technique highlights its importance in analytical chemistry and biochemical analysis (Näsholm, Sandberg, & Ericsson, 1987).

Enzyme-Initiated Hydrogel Formation : The compound has been used in creating enzyme-initiated hydrogels for biomedical applications. Specifically, Fmoc-tyrosine hydrogels have been developed for applications in three-dimensional cell culture (Thornton et al., 2009).

Solid-Phase Peptide Synthesis : this compound plays a significant role in solid-phase peptide synthesis, where it's used as a protecting group for amino acids. This application is crucial in the synthesis of peptides and proteins for research and therapeutic purposes (Wojciechowski & Hudson, 2008).

Anticancer Drug Delivery : The compound has been utilized in creating anticancer drug carriers with dual functions, improving drug loading capacity and formulation stability, crucial for effective cancer treatment (Zhang et al., 2014).

Wound Healing Applications : this compound derivatives have been used in developing hydrogels for wound healing, showcasing its potential in bioengineering and tissue repair (Zhang et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of Fmoc-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their modification and conjugation for various biochemical applications.

Mode of Action

This compound operates by introducing a polyethylene glycol (PEG) chain into biomolecules, thereby enhancing their water solubility and biocompatibility . The compound contains an Fmoc-protected amine and an NHS ester. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugations . The NHS ester, on the other hand, reacts with the primary amines of target molecules, facilitating their labeling .

Biochemical Pathways

This compound plays a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . By exploiting the intracellular ubiquitin-proteasome system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG component. PEGylation, the process of attaching PEG chains to molecules, can enhance the stability, solubility, and half-life of the modified molecules in biological systems . This can lead to improved bioavailability and therapeutic efficacy.

Result of Action

The action of this compound results in the PEGylation of target molecules, which can reduce their immunogenicity, increase their stability and solubility, and extend their half-life in the body . This can enhance the therapeutic efficacy of the target molecules. In the context of PROTACs, the action of this compound enables the selective degradation of target proteins .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine . Additionally, the compound’s solubility can be affected by the solvent used, with DMSO, DMF, and DCM being suitable solvents . The compound should be stored at -20°C for optimal stability .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Fmoc-PEG4-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By selectively degrading target proteins, PROTACs can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in the formation of PROTACs . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCTTZZPHFQEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)